molecular formula C11H11N3O B12903977 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one

4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B12903977
M. Wt: 201.22 g/mol
InChI Key: YADNHFRVHMUAMA-TWGQIWQCSA-N
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Description

4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an aminobenzylidene group attached to a pyrazolone ring, which imparts distinct chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 2-aminobenzaldehyde with 3-methyl-1H-pyrazol-5(4H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. In anticancer applications, it inhibits key enzymes involved in cell cycle regulation, thereby preventing cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one apart from these similar compounds is its unique pyrazolone ring structure, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Biological Activity

4-(2-Aminobenzylidene)-3-methyl-1H-pyrazol-5(4H)-one, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

This compound features a pyrazole ring with an amino group and a benzylidene moiety, which are crucial for its biological interactions.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines.
  • Antimicrobial Properties : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some derivatives of pyrazole compounds have shown potential in reducing inflammation.

Anticancer Activity

Research indicates that this compound displays potent cytotoxicity against different cancer cell lines. In vitro studies have reported IC50 values indicating effective inhibition of cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against human promyelocytic leukemia (HL-60) cells. The results showed that this compound had an IC50 value of less than 5 µM, indicating strong anticancer activity.

Compound NameCell LineIC50 (µM)
This compoundHL-60< 5
Control (Doxorubicin)HL-600.5

Antimicrobial Activity

The antimicrobial activity of this compound has been assessed against various bacterial strains. The compound demonstrated broad-spectrum activity with notable effectiveness against common pathogens.

Case Study: Antimicrobial Efficacy

In a comparative study, the antimicrobial properties were tested against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The mechanism underlying the biological activities of this compound is thought to involve multiple pathways:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression or bacterial growth.
  • Interference with Cell Signaling : The compound could disrupt signaling pathways critical for cell survival and proliferation.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(4Z)-4-[(2-aminophenyl)methylidene]-3-methyl-1H-pyrazol-5-one

InChI

InChI=1S/C11H11N3O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-6H,12H2,1H3,(H,14,15)/b9-6-

InChI Key

YADNHFRVHMUAMA-TWGQIWQCSA-N

Isomeric SMILES

CC\1=NNC(=O)/C1=C\C2=CC=CC=C2N

Canonical SMILES

CC1=NNC(=O)C1=CC2=CC=CC=C2N

Origin of Product

United States

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